Sucralfate, a basic aluminum salt of sulfated sucrose, is a medication primarily used in the management of peptic ulcer disease. It is minimally absorbed after oral administration and is believed to act locally at the ulcer site. The drug's efficacy has been demonstrated in increasing the healing rate of duodenal and gastric ulcers over a period of 4 to 8 weeks7.
Sucralfate's mechanism of action is multifaceted. It was originally developed to deactivate peptic activity and has been found to adhere to both ulcerated and normal mucosa, with a preference for damaged areas. This adhesion protects the ulcerated areas from luminal acid, enzymes, and damaging agents such as NSAIDs or alcohol3. Additionally, sucralfate has been shown to increase the conversion of arachidonic acid to prostaglandin E2, which stimulates bicarbonate secretion in the gastroduodenal mucosa and is inhibited by indomethacin, suggesting the involvement of endogenous prostaglandin formation in its cytoprotective action1. The '1 x 1 x 1' mechanism of action theory posits that sucralfate's actions are relevant to different aspects of ulcer management: acute prevention, both acute and chronic protection, and chronic ulcer healing. This includes maintaining mucosal vascular integrity, increasing bicarbonate and mucus secretion, and enhancing the binding of growth factors that stimulate angiogenesis and epithelization6.
In the field of gastroenterology, sucralfate has been shown to suppress Helicobacter pylori infection and reduce gastric acid secretion by 50% in patients with duodenal ulcer. This suppression is accompanied by a decrease in gastric urease activity and an improvement in gastritis severity, which are likely important mechanisms by which the drug promotes duodenal ulcer healing4.
Sucralfate also exhibits inhibitory and bactericidal activity against Gram-negative bacilli, which may contribute to its clinical efficacy in vivo. This antibacterial activity could be beneficial in preventing secondary infections in ulcerated areas of the gastrointestinal tract2.
In pharmacological applications, sucralfate enhances the efficacy of antibiotics against H. pylori, with eradication rates comparable to those associated with proton pump inhibitors. It delays gastric clearance and physically captures H. pylori, creating an adherent mucus that inhibits the loss of antibiotic bioavailability in the acidic environment5.
Clinically, sucralfate is well-tolerated and offers an effective alternative for the management of peptic ulcer disease. It is particularly effective in increasing the healing rate of ulcers and has a prophylactic effect in decreasing the rate of recurrence of duodenal ulcers7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6